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Compound of Interest

Compound Name: Allyl phenethyl ether

Cat. No.: B078467

An In-depth Technical Guide to [2-
(allyloxy)ethyllbenzene

For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of [2-(allyloxy)ethyl]benzene. The information is intended to

support research and development activities in the fields of organic chemistry, materials
science, and drug discovery.

Chemical Identity

e IUPAC Name: 1-(allyloxy)-2-phenylethane

Synonyms: Allyl phenethyl ether, Benzene, [2-(2-propen-1-yloxy)ethyl]-

CAS Number: 14289-65-7

Molecular Formula: C11H140

Molecular Weight: 162.23 g/mol

Physicochemical Properties
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The following table summarizes the key physicochemical properties of [2-
(allyloxy)ethyl]lbenzene.

Property Value Source

. Presumed to be a liquid at
Physical State N/A
room temperature

Not experimentally determined.

Boiling Point Estimated based on similar N/A
structures.

Melting Point Not experimentally determined.  N/A

Density Not experimentally determined.  N/A

Expected to be soluble in
Solubility common organic solvents and N/A

insoluble in water.

XLogP3 2.7 --INVALID-LINK--
Topological Polar Surface Area  9.23 A2 --INVALID-LINK--
Synthesis

[2-(allyloxy)ethyl]benzene can be synthesized via the Williamson ether synthesis. This method
involves the reaction of an alkoxide with a primary alkyl halide.

This protocol is adapted from the synthesis of analogous aryl ethers.

Materials:

2-Phenylethanol

Sodium hydride (NaH) or another strong base (e.g., potassium hydroxide)

Allyl bromide

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Diethyl ether
Saturated aqueous ammonium chloride (NH4ClI) solution
Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

To a solution of 2-phenylethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g.,
argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

Allow the reaction mixture to stir at room temperature for 30 minutes.
Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous NHaCl
solution.

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSOa or Na=SOs, filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford [2-
(allyloxy)ethyllbenzene.

Diagram of Synthesis Workflow:

Williamson Ether Synthesis Workflow

Chemical Reactivity
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As an aryl allyl ether, [2-(allyloxy)ethyl]lbenzene is expected to undergo the Claisen
rearrangement upon heating.

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that results in the formation of
an ortho-allylphenol.

Mechanism:

The reaction proceeds through a concerted, pericyclic transition state. Heating [2-
(allyloxy)ethyllbenzene is expected to yield 2-allyl-4-ethylphenol or 2-allyl-6-ethylphenol.

Diagram of Claisen Rearrangement:

Claisen Rearrangement of [2-(allyloxy)ethyl]benzene

Potential Biological Activity and Signaling

While no specific biological activities of [2-(allyloxy)ethyl]benzene have been reported, related
compounds containing a phenethyl moiety, such as caffeic acid phenethyl ester (CAPE), have
demonstrated cytotoxic effects on cancer cells. It is plausible that [2-(allyloxy)ethyl]benzene
could exhibit some level of biological activity. A hypothetical signaling pathway for apoptosis
that could be induced by a cytotoxic compound is presented below.

Hypothetical Apoptosis Signaling Pathway:

This diagram illustrates a simplified, generic pathway of apoptosis that could be initiated by a
cytotoxic agent.

Hypothetical Apoptosis Pathway

Spectroscopic Data

While experimental spectra for [2-(allyloxy)ethyl]benzene are not readily available, predicted
spectral data can be inferred from its structure.

Expected *H NMR Spectral Features:

o Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.
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e Allylic protons:

o -O-CH:z-: Doublet around 4.0 ppm.

o =CH-: Multiplet around 5.9 ppm.

o =CHz: Two multiplets around 5.2-5.4 ppm.
o Ethyl protons:

o -CHz-Ar: Triplet around 2.8 ppm.

o -O-CHaz-: Triplet around 3.6 ppm.
Expected 3C NMR Spectral Features:
e Aromatic carbons: Signals between 125-140 ppm.
e Allylic carbons:

o -O-CHz-: Around 70 ppm.

o =CH-: Around 135 ppm.

o =CH:z: Around 117 ppm.
e Ethyl carbons:

o -CHz-Ar: Around 36 ppm.

o -O-CHz-: Around 70 ppm.
Expected IR Spectral Features:
e C-H (aromatic): ~3030 cm™?
e C-H (aliphatic): ~2850-2960 cm~1

e C=C (aromatic): ~1600, 1495 cm™1
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e C=C (alkene): ~1645 cm~1

e C-O (ether): ~1050-1150 cm—1

Safety and Handling

Specific toxicity data for [2-(allyloxy)ethyl]benzene is not available. However, based on related
allyl ethers, it should be handled with care. Allyl compounds can be toxic and irritants.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. All manipulations should be performed in a
well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals.
The information provided is based on available data for the compound and its structural
analogs. All experimental work should be conducted with appropriate safety precautions and in
accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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